5-(4-Iodophenyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
MFCD32876514, also known as 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride, is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and an iodophenyl group attached to a pyrazole ring. Its molecular formula is C9H8IN3·HCl .
Preparation Methods
The synthesis of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride typically involves the reaction of 4-iodoaniline with hydrazine hydrate and ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodophenyl group.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-(4-bromophenyl)-1H-pyrazole Hydrochloride: Similar structure but with a bromine atom instead of iodine.
3-Amino-5-(4-chlorophenyl)-1H-pyrazole Hydrochloride: Contains a chlorine atom instead of iodine.
3-Amino-5-(4-fluorophenyl)-1H-pyrazole Hydrochloride: Features a fluorine atom in place of iodine .
The uniqueness of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H9ClIN3 |
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Molecular Weight |
321.54 g/mol |
IUPAC Name |
5-(4-iodophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8IN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
InChI Key |
IZDIBSRZWMJKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)I.Cl |
Origin of Product |
United States |
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